molecular formula C22H21N3O2 B2974244 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine CAS No. 1022582-89-3

1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine

Cat. No.: B2974244
CAS No.: 1022582-89-3
M. Wt: 359.429
InChI Key: PEAZTGGRYJBVRR-UHFFFAOYSA-N
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Description

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a phenoxy group

Preparation Methods

The synthesis of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-phenoxypyridine-3-carbonyl chloride, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Chemical Reactions Analysis

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups

Scientific Research Applications

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .

Comparison with Similar Compounds

1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine can be compared to other similar compounds, such as:

    2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound also features a phenoxy group and has been studied for its antimicrobial properties.

    2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids: These compounds have similar structural features and are used in antimicrobial research. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

(2-phenoxypyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(25-16-14-24(15-17-25)18-8-3-1-4-9-18)20-12-7-13-23-21(20)27-19-10-5-2-6-11-19/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZTGGRYJBVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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